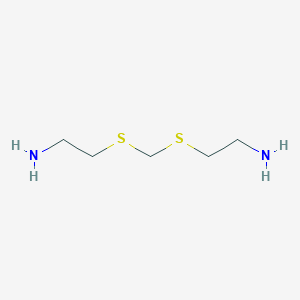

2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine is a compound that can be utilized in the synthesis of various chemical sensors. The compound is characterized by the presence of aminoethylsulfanyl groups, which are known to interact with metal ions. This interaction is particularly useful in the development of sensors for detecting specific metal ions in solutions.

Synthesis Analysis

The synthesis of related compounds, such as 2-[3-(2-aminoethylsulfanyl)propylsulfanyl]ethanamine, involves a conventional two-step synthetic approach. This method is efficient and simple, allowing for the rapid preparation of compounds with potential applications in fluorometric sensing. The synthesis process is designed to introduce functional groups that can interact with metal ions, such as mercury(II), leading to the development of selective sensors .

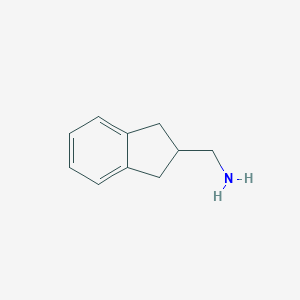

Molecular Structure Analysis

The molecular structure of compounds like 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine is crucial for their function as sensors. The presence of aminoethylsulfanyl groups is key to the selective interaction with metal ions. The structure allows for the discrimination of mercury(II) ions from other competing metal ions, which is essential for the specificity of the sensor .

Chemical Reactions Analysis

The chemical reactions involving 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine and its derivatives are primarily focused on their interaction with metal ions. For instance, the compound mentioned in the first paper exhibits on-off Hg2+ fluorescence quenching behavior. This behavior is indicative of a specific and sensitive reaction between the compound and mercury(II) ions, which can be exploited for detection purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine derivatives are tailored to enhance their performance as sensors. The fluorometric sensor described in the first paper demonstrates high sensitivity and selectivity in aqueous acetonitrile solutions. It has a detection limit of 7nM or 1.4 ppb and a working range of 1.8-15 ppb, which are important parameters for practical applications in metal ion detection .

科学的研究の応用

Metal Ion Detection

2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine and its derivatives are extensively utilized in the development of chemosensors for the detection of metal ions. These compounds exhibit high sensitivity and selectivity towards certain metal ions, making them valuable in various fields including environmental monitoring and analytical chemistry.

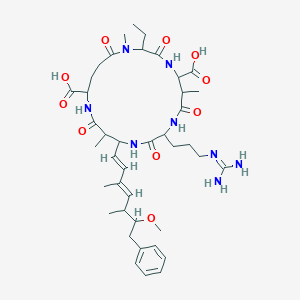

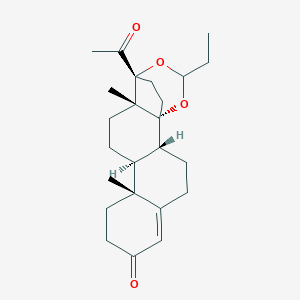

- Mercury (Hg²⁺) Ion Detection : Novel macromolecules based on 2-[3-(2-aminoethylsulfanyl)propylsulfanyl]ethanamine have been covalently bound to rhodamine-B moieties to create sensors for Hg²⁺ ions. These sensors display OFF–ON fluorescence enhancement and chromogenic change upon binding to Hg²⁺, offering "naked-eye" detection capabilities with a noticeable color change from colorless to pink–red. This makes them highly useful for the sensitive and selective optical detection of mercury, with the ability to discriminate against various competing metal ions (Wanichacheva et al., 2012). Similarly, sensors with dansyl moieties based on this compound have shown effective on-off Hg²⁺ fluorescence quenching behavior in aqueous acetonitrile solutions (Wanichacheva et al., 2010).

Synthesis and Chemical Applications

2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine and its related compounds have shown significant potential in the synthesis of various chemical structures, contributing to fields such as medicinal chemistry, sensing devices, and catalysis.

- Synthesis of Aminoethylsulfanylpyridine Derivatives : A significant finding reports that high isolated yields of 2-aminoethyl-sulfanylpyridine isomers and substituted derivatives can be achieved using ethanol as both a solvent and reagent with microwave heating. This offers a more versatile and broadly applicable method for the synthesis of these derivatives, which are crucial ligands in various domains including medicinal chemistry and separation science (Bhagwat et al., 2012).

特性

IUPAC Name |

2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S2/c6-1-3-8-5-9-4-2-7/h1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNRRILYMLFXMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCSCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)